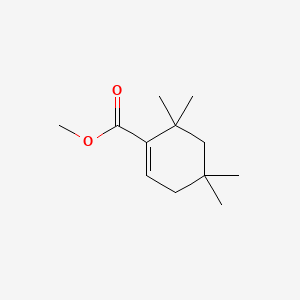
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate is a chemical compound with the molecular formula C12H20O2. It is an intermediate used in the synthesis of various organic compounds, particularly in the field of synthetic elastomers and natural rubber studies . This compound is known for its unique structure, which includes a cyclohexene ring substituted with four methyl groups and a carboxylate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate typically involves the reaction of 4,4,6,6-tetramethylcyclohex-1-ene with methanol in the presence of a catalyst. The reaction conditions often include the use of sodium methoxide as a base and methanol as the solvent . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in an industrial setup may include advanced techniques such as chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,3,6,6-tetramethylcyclohex-2-ene-1-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane: Another compound used in synthetic elastomers and natural rubber studies.
Uniqueness
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in various synthetic processes and research applications.
Propiedades
Fórmula molecular |
C12H20O2 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
methyl 4,4,6,6-tetramethylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-6-9(10(13)14-5)12(3,4)8-11/h6H,7-8H2,1-5H3 |
Clave InChI |
CZRDPCJDOIYDRY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C(C1)(C)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















